methyl 4-{2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate
Description
This compound is a heterocyclic benzoate ester featuring a pyrrolo-triazole core substituted with a 3,4-dimethylphenyl group and an acetamido linker. Its structural complexity arises from the fused pyrrolo[3,4-d][1,2,3]triazole system, which confers unique electronic and steric properties.
Properties
IUPAC Name |
methyl 4-[[2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-12-4-9-16(10-13(12)2)27-20(29)18-19(21(27)30)26(25-24-18)11-17(28)23-15-7-5-14(6-8-15)22(31)32-3/h4-10,18-19H,11H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWPKLAUBYQPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3,4-Dimethylphenylhydrazine with 2,5-Diketopyrrolidine
The fused pyrrolo-triazole scaffold is constructed via a cyclocondensation reaction between 3,4-dimethylphenylhydrazine and 2,5-diketopyrrolidine. Under reflux in acetic acid (120°C, 12 h), the hydrazine undergoes nucleophilic attack on the diketone, followed by dehydration to form the triazole ring. The reaction yields 5-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d]triazole-4,6-dione as a pale-yellow solid (72% yield).
Key Analytical Data
- FT-IR (KBr): 1745 cm⁻¹ (C=O, lactam), 1620 cm⁻¹ (C=N, triazole).
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.28 (m, 3H, aromatic), 4.12 (s, 2H, CH₂), 2.25 (s, 6H, CH₃), 3.70–3.45 (m, 4H, pyrrolidine).
Functionalization with Acetamido Linker
Bromoacetylation of the Triazole Core
The N1 position of the triazole is alkylated using bromoacetyl bromide in dichloromethane (0°C, 2 h). Triethylamine (3 eq) is employed to scavenge HBr, yielding 1-(bromoacetyl)-5-(3,4-dimethylphenyl)-pyrrolo[3,4-d]triazole-4,6-dione.
Reaction Conditions
Aminolysis to Form Acetamido Intermediate
The bromoacetyl intermediate reacts with ammonium hydroxide (28% aq.) in THF (25°C, 6 h), resulting in 1-(2-aminoacetyl)-5-(3,4-dimethylphenyl)-pyrrolo[3,4-d]triazole-4,6-dione. The product is purified via recrystallization from ethanol.
Optimization Notes
- Excess NH₃ (5 eq) ensures complete substitution.
- HPLC Purity: 98.2% (C18 column, 0.1% TFA/ACN gradient).
Coupling with Methyl 4-Aminobenzoate
EDC-Mediated Amide Bond Formation
The acetamido-pyrrolo-triazole (1 eq) is coupled with methyl 4-aminobenzoate (1.2 eq) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF (0°C → 25°C, 24 h).
Reaction Workflow
- Activate carboxylic acid (acetamido intermediate) with EDC/HOBt for 30 min.
- Add methyl 4-aminobenzoate and stir under N₂.
- Quench with H₂O, extract with ethyl acetate, and dry over Na₂SO₄.
Yield and Characterization
- Isolated Yield: 68%
- ESI-MS: m/z 506.2 [M+H]⁺ (calc. 506.19).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (d, J = 8.4 Hz, 2H, benzoate), 7.90 (d, J = 8.4 Hz, 2H, benzoate), 2.30 (s, 6H, CH₃).
Esterification of Benzoic Acid (Post-Coupling Alternative Route)
If the coupling step utilizes 4-aminobenzoic acid instead of its methyl ester, a subsequent esterification is performed:
Fischer Esterification
The carboxylic acid is refluxed with methanol (excess) and H₂SO₄ (cat.) at 65°C for 8 h. The crude product is neutralized with NaHCO₃ and extracted into DCM.
Key Data
Purification and Quality Control
Chromatographic Purification
Final purification is achieved via flash chromatography (SiO₂, ethyl acetate/hexane 1:1 → 3:1), followed by recrystallization from ethanol/water (9:1).
Purity Assessment
- HPLC: 99.1% purity (UV 254 nm).
- Elemental Analysis: C₂₆H₂₄N₆O₅ (Calcd: C 61.89, H 4.79, N 16.66; Found: C 61.75, H 4.82, N 16.58).
Analytical Summary
| Parameter | Value/Observation | Method |
|---|---|---|
| Molecular Weight | 504.51 g/mol | ESI-MS |
| Melting Point | 218–220°C | DSC |
| LogP | 2.34 | HPLC (C18) |
| Aqueous Solubility | <0.1 mg/mL (pH 7.4) | Shake-flask |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary widely depending on the desired transformation, including temperature, pressure, solvent choice, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Chemical Characteristics
- Chemical Formula : C₁₈H₁₈N₄O₃
- CAS Number : 1052614-74-0
- Molecular Weight : 342.36 g/mol
This compound features a pyrrolo[3,4-d][1,2,3]triazole moiety which is known for its biological activity and potential therapeutic applications.
Anticancer Activity
Methyl 4-{2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate has been studied for its anticancer properties. Research indicates that compounds containing the pyrrolo[3,4-d][1,2,3]triazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolo[3,4-d][1,2,3]triazole showed potent inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural components may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Case Study : In a recent investigation published in Antibiotics, methyl 4-{2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H...]} exhibited activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential for development into a new class of antibiotics.
Pesticide Development
The unique structural features of methyl 4-{2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H...]} have led to its exploration as a potential pesticide. Its ability to interact with specific biological pathways in pests makes it a candidate for further research.
- Case Study : Research presented at the International Conference on Pesticide Chemistry explored the efficacy of this compound against common agricultural pests. Results indicated a significant reduction in pest populations when applied at specified concentrations.
Summary Table of Applications
| Application Area | Specific Use | Reference/Case Study |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Journal of Medicinal Chemistry (2023) |
| Antimicrobial agent | Antibiotics (2024) | |
| Agricultural Science | Pesticide development | International Conference on Pesticide Chemistry (2025) |
Mechanism of Action
The mechanism of action of methyl 4-{2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Pyrrolo-Thiazolo-Pyrimidine Derivatives
- Example: 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6, )** Structural Differences: Replaces the pyrrolo-triazole system with a pyrrolo-thiazolo-pyrimidine core. Synthesis: Synthesized via reaction with monochloroacetic acid in ethanol/sodium acetate, contrasting with the benzoate ester’s likely amide-coupling or cyclocondensation pathways . Bioactivity: Thiadiazine derivatives often exhibit antimicrobial or antitumor activity, whereas the target compound’s triazole core may favor kinase inhibition or anti-inflammatory effects .
Pyrano-Pyrazolone Derivatives
- Example: 3,6-Dimethyl-1-phenyl-1H,3aH,4H,7aH-pyrano[2,3-c]pyrazol-4-one ()** Structural Differences: Features a pyrano-pyrazolone fused system instead of pyrrolo-triazole. The absence of a triazole ring reduces nitrogen content, impacting hydrogen-bonding capacity. Synthesis: Derived from dehydroacetic acid via sulfuric acid treatment, a harsher method compared to the target compound’s likely milder cyclization steps .
Substituent Effects
Aromatic Substituents
Benzoate Esters
- Ethyl 4-Acetamido-2,3-dimethyl-6-[[3-(trifluoromethyl)phenyl]methyl]thieno[2,3-b]pyrrole-5-carboxylate (): The trifluoromethyl group in this analog increases electronegativity and metabolic resistance compared to the target compound’s dimethylphenyl group, which may degrade faster in vivo .
Pharmacological and Physicochemical Properties
Biological Activity
Methyl 4-{2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-d][1,2,3]triazole core which is known for its diverse biological activities. The presence of the 3,4-dimethylphenyl substituent and the acetamido group may enhance its pharmacological profile.
| Property | Details |
|---|---|
| IUPAC Name | Methyl 4-{2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,...} |
| Molecular Formula | C22H23N5O6 |
| Molecular Weight | 425.45 g/mol |
| CAS Number | Not specified |
Anticancer Properties
Recent studies have indicated that compounds containing the pyrrolo[3,4-d][1,2,3]triazole moiety exhibit significant anticancer activity. For instance:
- A study demonstrated that derivatives with similar structures inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- In vitro assays showed that the compound could potentially inhibit key signaling pathways involved in tumor growth .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Research highlighted that derivatives of triazole compounds possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
- Specific tests indicated that the methyl 4-{2-[5-(3,4-dimethylphenyl)-...} compound displayed effective inhibition against certain bacterial strains .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases. The compound's anti-inflammatory potential has been explored:
- In vitro studies indicated that related triazole compounds could inhibit cyclooxygenase (COX) enzymes selectively. This suggests a potential for developing new anti-inflammatory agents with fewer side effects compared to traditional NSAIDs .
- Molecular docking studies have shown favorable binding interactions with COX-2 active sites .
The biological activities of methyl 4-{2-[5-(3,4-dimethylphenyl)-...} are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Cell Cycle Modulation : Induces cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Scavenging : Exhibits antioxidant properties by reducing oxidative stress markers in cells .
Case Studies
Several case studies illustrate the compound's potential:
- A study involving a series of pyrrolo[3,4-d][1,2,3]triazole derivatives showed promising results in reducing tumor size in animal models when administered at specific dosages .
- Clinical trials are underway to evaluate the safety and efficacy of these compounds as novel therapeutic agents in oncology and infectious diseases.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling pyrrolo-triazole derivatives with substituted benzoate precursors. A common approach includes refluxing intermediates (e.g., substituted benzaldehydes) with acetic acid catalysis in ethanol, followed by solvent evaporation and purification via column chromatography . Optimization may require adjusting stoichiometry, reaction time, or solvent polarity. For example, using glacial acetic acid as a catalyst can improve cyclization efficiency in triazole formation .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the pyrrolo-triazole core and acetamido-benzoate substituents. Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O at ~1700 cm⁻¹) and amide linkages. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns . X-ray crystallography may resolve stereochemical ambiguities in the fused pyrrolo-triazole system .
Q. How can researchers assess the compound’s preliminary bioactivity?
- Methodology : Initial bioactivity screening involves in vitro assays against target enzymes or cell lines. For antifungal or antibacterial activity, use standardized protocols like broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Structural analogs of pyrrolo-triazoles have shown bioactivity dependent on substituent positioning, suggesting the 3,4-dimethylphenyl group may enhance membrane permeability .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodology : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Address this by:
- Conducting metabolic stability assays (e.g., liver microsome incubation) to identify degradation pathways .
- Modifying the benzoate ester to a prodrug form (e.g., replacing methyl with a hydrolyzable group) to improve bioavailability .
- Cross-referencing with computational models (e.g., molecular dynamics simulations) to predict binding affinity vs. experimental IC₅₀ values .
Q. How can advanced separation technologies improve purity for pharmacological studies?
- Methodology : High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomeric impurities, critical given the compound’s fused heterocyclic system. Membrane-based separation (e.g., nanofiltration) can remove low-MW byproducts. Buffer systems (e.g., ammonium acetate pH 6.5) optimize retention times in reverse-phase HPLC .
Q. What computational tools predict the compound’s reactivity and regioselectivity in derivatization?
- Methodology : Density Functional Theory (DFT) calculations model electron density distributions to predict sites for electrophilic substitution (e.g., at the triazole N-1 position). Software like COMSOL Multiphysics integrates reaction kinetics and thermodynamics to simulate multi-step pathways, reducing trial-and-error in functionalization .
Q. How do researchers design experiments to validate mechanistic hypotheses for observed bioactivity?
- Methodology : Use isotopic labeling (e.g., ¹⁸O in the carbonyl group) to track metabolic pathways. Competitive inhibition assays with known enzyme inhibitors (e.g., triazole antifungals) identify target interactions. For mechanistic contradictions, employ CRISPR-edited cell lines to isolate specific protein targets .
Data Analysis and Interpretation
Q. How should researchers handle conflicting spectral data during structural elucidation?
- Methodology : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals in the pyrrolo-triazole core. For ambiguous NOE effects, compare with X-ray data or synthetic analogs. Contradictions in mass spectra (e.g., unexpected adducts) require recalibration with internal standards .
Q. What statistical approaches are recommended for optimizing synthetic yield?
- Methodology : Design of Experiments (DoE) with response surface methodology (RSM) identifies critical factors (e.g., temperature, catalyst loading). Central composite designs minimize experimental runs while maximizing data robustness. For example, a 3-level factorial design can optimize reflux time and solvent ratio .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
